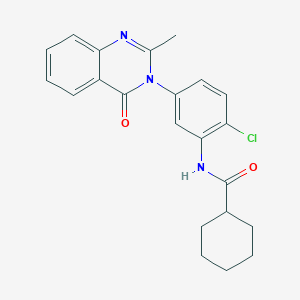

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide

Description

This compound features a cyclohexanecarboxamide moiety linked to a 2-chlorophenyl group substituted at position 5 with a 2-methyl-4-oxoquinazolin-3(4H)-yl group. The quinazolinone core is a heterocyclic scaffold known for diverse biological activities, including kinase inhibition and antimicrobial effects . The cyclohexane ring contributes to lipophilicity, while the chloro and oxoquinazolinyl groups influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c1-14-24-19-10-6-5-9-17(19)22(28)26(14)16-11-12-18(23)20(13-16)25-21(27)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSLLWFPNIDLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid derivatives with amides or esters under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the chlorinated quinazolinone with cyclohexanecarboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

a) Quinazolinone vs. Thiazolidine Derivatives

- trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide (): Core Structure: Thiazolidine-2-one replaces quinazolinone. This may alter solubility and target selectivity . Molecular Weight: ~352.8 g/mol (estimated).

b) Quinazolinone vs. Pyrimidooxazin Derivatives

- Compounds 16c, 16d, 16e (): Core Structure: Pyrimido[4,5-d][1,3]oxazin-2-one with acrylamide substituents. HPLC purity (95–99%) and retention times (9.37–11.98 min) suggest varied lipophilicity based on substituents (e.g., propyl vs. isopropyl) .

Substituent-Based Comparisons

a) Chlorophenyl Modifications

- N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide (): Structure: Lacks the quinazolinone group; instead, a hydroxyl group is present at position 2. Molecular Weight: 253.72 g/mol.

b) Complex Cyclohexanecarboxamide Derivatives

- Patented Compounds (): Examples: N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide. Key Differences: Trifluoromethyl and oxazolidinone groups enhance metabolic stability and binding affinity, which the target compound lacks. These modifications are common in kinase inhibitors .

b) Chromatographic Behavior

- HPLC Data: Analogs like 16c (99.34% purity, 9.37 min retention) suggest that alkyl substituents (e.g., propyl) reduce retention time compared to bulkier groups (e.g., isopropyl in 16d: 11.98 min) . The target compound’s quinazolinone may increase retention due to aromaticity.

Comparative Data Table

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide is a complex organic compound belonging to the class of quinazolinone derivatives. Quinazolinones are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 367.89 g/mol. The compound features a chloro substituent and a quinazolinone moiety that enhances its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes that play critical roles in disease pathways, thereby modulating biological responses.

2. Receptor Modulation:

It can interact with receptors to alter cellular signaling pathways associated with cell growth and apoptosis.

3. Signaling Pathways:

The compound may interfere with pathways that regulate immune responses and cellular proliferation, contributing to its anticancer properties.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Demonstrates cytotoxic effects against various cancer cell lines, potentially inhibiting tumor growth. |

| Antimicrobial | Exhibits activity against bacterial and fungal strains, suggesting potential for infection treatment. |

| Anti-inflammatory | Shows promise in reducing inflammation in preclinical models, indicating potential therapeutic applications. |

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazolinone derivatives similar to this compound:

-

Anticancer Activity:

A study demonstrated that related compounds exhibited significant antiproliferative effects on human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity . -

Antimicrobial Effects:

Research highlighted the antimicrobial properties of quinazolinone derivatives, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics . -

Anti-inflammatory Properties:

In vivo studies indicated that these compounds could reduce inflammation markers in animal models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.